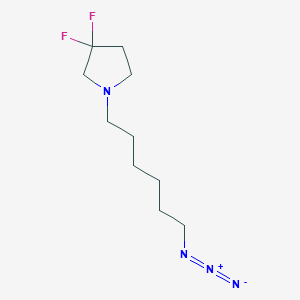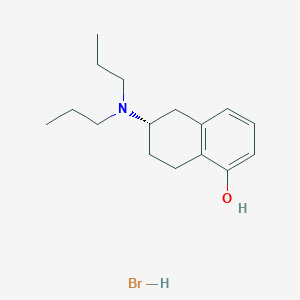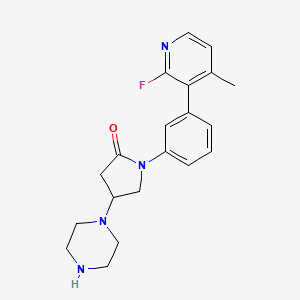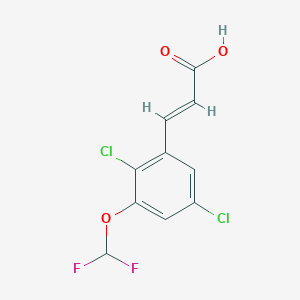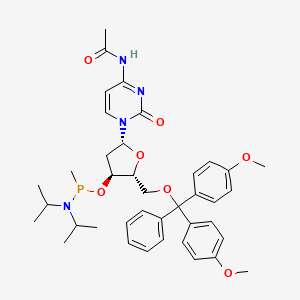
5'-DMTr-dC (Ac)-methylphosphonamidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-DMTr-dC (Ac)-methylphosphonamidite, also known as N4-Acetyl-5’-O-DMTr-2’-deoxycytidine-3’-O-(P-methyl-N,N-diisopropyl), is a chemical compound used primarily in the field of oligonucleotide synthesis. This compound is a derivative of deoxycytidine and is utilized for the incorporation of modified nucleotides into DNA sequences, which is essential for various research and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-DMTr-dC (Ac)-methylphosphonamidite involves multiple steps, starting with the protection of the 5’-hydroxyl group of deoxycytidine using dimethoxytrityl chloride (DMTr-Cl) The N4 position is then acetylated using acetic anhydride
Industrial Production Methods
Industrial production of 5’-DMTr-dC (Ac)-methylphosphonamidite follows similar synthetic routes but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
5’-DMTr-dC (Ac)-methylphosphonamidite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphodiester bonds.
Reduction: Reduction reactions can be used to remove protective groups.
Substitution: Nucleophilic substitution reactions are common in the synthesis of oligonucleotides.
Common Reagents and Conditions
Oxidation: Iodine in the presence of water and pyridine.
Reduction: Thiol reagents such as dithiothreitol (DTT).
Substitution: Nucleophilic reagents like ammonia or amines.
Major Products Formed
The major products formed from these reactions include modified oligonucleotides with specific sequences and functionalities, which are used in various research and therapeutic applications.
Scientific Research Applications
5’-DMTr-dC (Ac)-methylphosphonamidite has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified DNA sequences for studying DNA-protein interactions.
Biology: Essential for the development of antisense oligonucleotides and small interfering RNAs (siRNAs).
Medicine: Utilized in the creation of therapeutic oligonucleotides for the treatment of genetic disorders.
Industry: Employed in the production of diagnostic tools and molecular probes.
Mechanism of Action
The mechanism of action of 5’-DMTr-dC (Ac)-methylphosphonamidite involves its incorporation into DNA sequences during oligonucleotide synthesis. The compound targets specific nucleotide sequences and modifies them to achieve desired properties. The methylphosphonamidite group enhances the stability and binding affinity of the oligonucleotides, making them more effective in their applications.
Comparison with Similar Compounds
Similar Compounds
- 5’-DMTr-dA (Bz)-methylphosphonamidite
- 5’-DMTr-dG (iBu)-methylphosphonamidite
- 5’-DMTr-dT-methylphosphonamidite
Uniqueness
5’-DMTr-dC (Ac)-methylphosphonamidite is unique due to its specific modifications at the N4 and 5’ positions, which provide distinct properties such as enhanced stability and binding affinity. These modifications make it particularly useful for applications requiring high specificity and efficiency.
Properties
Molecular Formula |
C39H49N4O7P |
|---|---|
Molecular Weight |
716.8 g/mol |
IUPAC Name |
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C39H49N4O7P/c1-26(2)43(27(3)4)51(8)50-34-24-37(42-23-22-36(40-28(5)44)41-38(42)45)49-35(34)25-48-39(29-12-10-9-11-13-29,30-14-18-32(46-6)19-15-30)31-16-20-33(47-7)21-17-31/h9-23,26-27,34-35,37H,24-25H2,1-8H3,(H,40,41,44,45)/t34-,35+,37+,51?/m0/s1 |
InChI Key |
MSIKKOYFNOZJGV-LWVNILPLSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(C)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C |
Canonical SMILES |
CC(C)N(C(C)C)P(C)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(Cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B13728193.png)


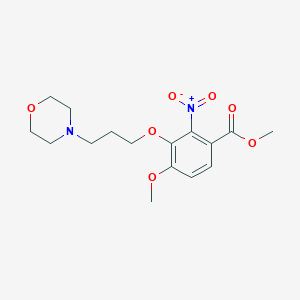
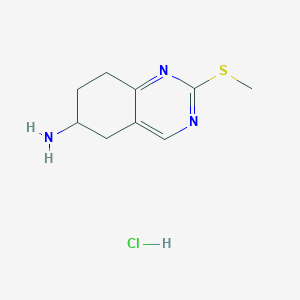

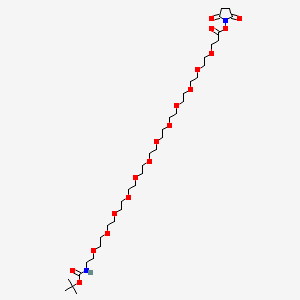
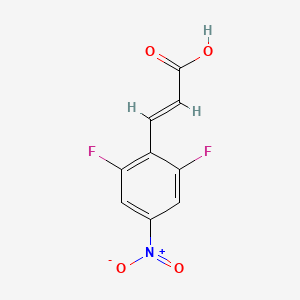
![1-[1-(3-Fluoro-4-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13728249.png)
